molecular formula C5H3ClOS B1590547 5-Chlorothiophene-3-carbaldehyde CAS No. 36155-85-8

5-Chlorothiophene-3-carbaldehyde

Cat. No. B1590547
CAS RN: 36155-85-8
M. Wt: 146.6 g/mol
InChI Key: BGOGYRKWKJGOHZ-UHFFFAOYSA-N
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Description

5-Chlorothiophene-3-carbaldehyde (5-CTA) is an important organic compound used in a variety of scientific research applications. It is a simple aldehyde that can be synthesized in the laboratory and is a useful starting material for a variety of synthetic chemistry reactions. Due to its unique reactivity and stability, 5-CTA has been used extensively in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, its structure makes it a valuable tool for studying the mechanism of action of various biological molecules.

Scientific Research Applications

Synthesis and Chemical Reactions

5-Chlorothiophene-3-carbaldehyde and its derivatives are widely used in chemical synthesis. For instance, they are involved in the synthesis of various heterocyclic systems. In one study, they were used in the synthesis of 4H-thieno[3,2-c]chromenes via intramolecular arylation, a process that includes iodination and palladium-catalyzed cyclization (Fisyuk et al., 2013). Similarly, thiophene-2-carbaldehyde derivatives, including 5-chlorothiophene-3-carbaldehyde, have been used in photochemical syntheses, like the preparation of phenyl-2-thienyl derivatives (Antonioletti et al., 1986).

Bioactive Compound Synthesis

These compounds also play a crucial role in the synthesis of bioactive compounds. In a study, chalcone derivatives containing 5-chlorothiophene were synthesized and found to possess potent antioxidant properties. The process involved the reaction of 5-chlorothiophene derivatives with various substituted acetophenes, showing significant in vitro antioxidant activity (Prabakaran et al., 2021).

Photophysical Properties and Sensor Applications

In another research, a compound synthesized from 5-chlorothiophene-2-carbaldehyde was used as a fluorescent sensor for ferric ion detection. The study highlighted the compound's ability to quench fluorescence of Fe3+ ions selectively, demonstrating its potential in metal ion sensing applications (Zhang et al., 2016).

Liquid Crystal and Semiconducting Applications

Moreover, 5-chlorothiophene derivatives have been utilized in the development of liquid crystalline and semiconducting materials. A study demonstrated the synthesis of new soluble semiconducting molecules from 5-alkylthiophene-2-carbaldehyde for organic thin film transistors, emphasizing their good solubility and thermotropic liquid crystalline properties (Jung et al., 2010).

properties

IUPAC Name

5-chlorothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClOS/c6-5-1-4(2-7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOGYRKWKJGOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484387
Record name 5-Chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiophene-3-carbaldehyde

CAS RN

36155-85-8
Record name 5-Chlorothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorothiophene-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Blouin, Y Han, J Burch, J Farand… - Journal of medicinal …, 2010 - ACS Publications
The discovery of highly potent and selective second generation EP 4 antagonist MK-2894 (34d) is discussed. This compound exhibits favorable pharmacokinetic profile in a number of …
Number of citations: 32 pubs.acs.org

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